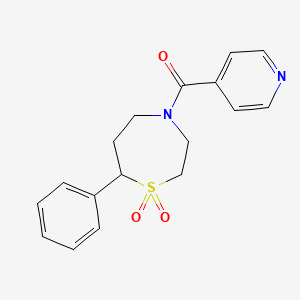
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone” is a chemical compound that has been mentioned in the context of efficient synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes . It is a qualified product offered by Benchchem.
Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly mentioned in the available resources. It’s possible that it may be involved in reactions similar to those of other 1,4-Thiazepanones and 1,4-Thiazepanes .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of novel pyrido and pyrazoline derivatives with potential antimicrobial and antibacterial activities. For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized, demonstrating good antimicrobial activity comparable with standard drugs like ciprofloxacin and fluconazole, particularly those compounds containing methoxy groups showing high antimicrobial activity (Kumar et al., 2012).
Antidepressant Activity
Another research focus is the exploration of antidepressant activities through the development of pyrido[1,4]benzodiazepines. These compounds are designed to interact with neural receptors, showing promise as potential antidepressants due to their structural properties and interaction mechanisms (Netinant et al., 2001).
Synthesis and Crystal Structure Analysis
Research also extends to the synthesis and crystal structure analysis of complex compounds, providing insights into their potential applications in antibacterial and antifungal areas. Studies have shown that certain synthesized compounds exhibit moderate antifungal activity, with specific compounds showing significantly higher activity towards Cryptococcus neoformans compared to Nistatin, a standard medical practice drug (Rusnac et al., 2020).
Analgesic and Antiallodynic Effects
Compounds have also been investigated for their analgesic and antiallodynic effects, particularly in the context of chronic pain and spinal cord injury. For instance, the selective high-efficacy 5-HT(1A) receptor agonist demonstrated long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, indicating its potential for treating pathological pain (Colpaert et al., 2004).
Optical Properties and Molecular Structure
Studies on the spectroscopic properties and molecular structure of related compounds reveal their potential in developing new materials with specific optical properties. Research into compounds like 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlights the relationship between chemical structure and optical properties, including absorption, fluorescence, and quantum yields, indicating their application in luminescent materials (Volpi et al., 2017).
Zukünftige Richtungen
The future directions for the research and application of this compound are not clearly mentioned in the available resources. Given its mention in the context of efficient synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes , it’s possible that it may have applications in the development of new chemical libraries for screening purposes.
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-6-9-18-10-7-15)19-11-8-16(23(21,22)13-12-19)14-4-2-1-3-5-14/h1-7,9-10,16H,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRUFIKGFQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2833791.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2833793.png)
![3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2833799.png)

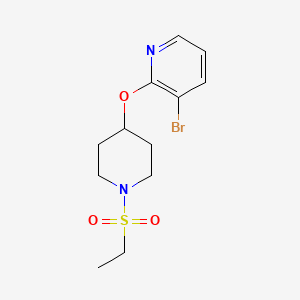
![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)
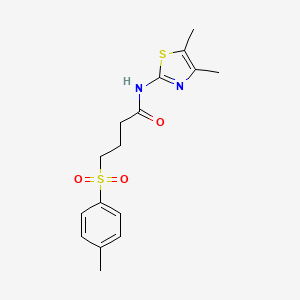
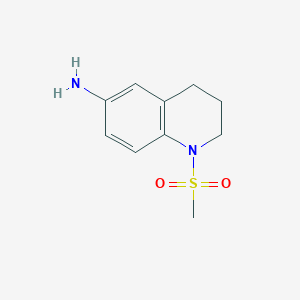


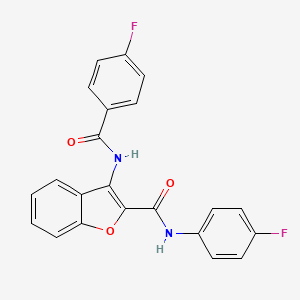
![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)
![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)
![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)